molecular formula C18H24N2O3S B7347751 N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide

Cat. No. B7347751
M. Wt: 348.5 g/mol
InChI Key: JDGOUVDIAZVOLU-SJPCQFCGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide, also known as BTCP, is a chemical compound that belongs to the class of thioamides. BTCP has been widely studied for its potential therapeutic applications, particularly in the field of pain management.

Mechanism of Action

The exact mechanism of action of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide is not fully understood. However, it is believed to act as a selective dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the analgesic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to a reduction in pain perception. This compound has also been shown to have anxiolytic properties, which means it can reduce anxiety levels. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for investigating the role of dopamine in pain perception and addiction. However, one of the limitations of using this compound in lab experiments is that it can be difficult to obtain and is relatively expensive.

Future Directions

There are a number of potential future directions for research on N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide. One area of interest is the development of new analogs of this compound that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.

Synthesis Methods

The synthesis of N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide involves the reaction between 3-benzyl-3-azabicyclo[3.1.0]hexane and 4-chloro-1,1-dioxothiane. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained by purification using column chromatography.

Scientific Research Applications

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and is therefore being investigated as a potential treatment for pain. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

N-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]-1,1-dioxothiane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-18(14-6-8-24(22,23)9-7-14)19-17-15-11-20(12-16(15)17)10-13-4-2-1-3-5-13/h1-5,14-17H,6-12H2,(H,19,21)/t15-,16+,17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGOUVDIAZVOLU-SJPCQFCGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(=O)NC2C3C2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CCC1C(=O)NC2[C@H]3[C@@H]2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.